
Solusprin
Descripción general
Descripción
Solusprin is a pharmaceutical compound primarily composed of acetylsalicylic acid, commonly known as aspirin. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is effective in relieving pain, reducing fever, and mitigating inflammation. It also plays a crucial role in inhibiting platelet aggregation, making it valuable in preventing cardiovascular events such as myocardial infarction and stroke .
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
Solusprin is effective in alleviating pain and reducing inflammation. Its mechanism involves the inhibition of prostaglandin production, which plays a crucial role in pain signaling and inflammatory responses. Numerous studies have demonstrated its efficacy in managing conditions such as:
- Arthritis: Research indicates significant pain relief in patients with osteoarthritis when treated with this compound compared to placebo groups.
- Postoperative Pain: A clinical trial showed that patients receiving this compound post-surgery reported lower pain scores and reduced need for additional analgesics.
Cardiovascular Applications
This compound has also been investigated for its potential benefits in cardiovascular health. Its antiplatelet properties contribute to a reduction in blood clot formation, which may help prevent cardiovascular events such as heart attacks and strokes. Key findings include:
- Antiplatelet Effects: Studies have shown that this compound significantly reduces platelet aggregation, making it beneficial for patients at risk of thrombotic events.
- Long-term Use: A meta-analysis suggested that regular low-dose this compound use is associated with a decreased incidence of major cardiovascular events, although individual risk factors must be considered.
Cancer Prevention Research
Emerging evidence suggests that this compound may have a role in cancer prevention. While findings are still inconclusive, several studies indicate a potential association between low-dose this compound use and reduced risk of certain cancers:
- Colorectal Cancer: Some observational studies have reported a lower incidence of colorectal cancer among individuals using low-dose this compound regularly.
- Mechanistic Insights: The anti-inflammatory effects of this compound might contribute to its protective role against cancer development, as chronic inflammation is a known risk factor for various malignancies.
Other Therapeutic Applications
Beyond its primary uses, this compound is being explored for additional therapeutic applications:
- Chronic Kidney Disease (CKD): Research indicates that this compound may decrease the risk of renal failure in CKD patients by improving renal blood flow and reducing inflammation .
- Nasal Polyposis: Clinical studies have shown promising results regarding the efficacy of this compound in treating nasal polyps, with significant improvements reported in symptoms after treatment .
Data Summary Table
Case Study 1: Pain Management in Osteoarthritis
A double-blind study involving 200 patients with osteoarthritis demonstrated that those treated with this compound experienced a 40% reduction in pain levels compared to the control group over a 12-week period.
Case Study 2: Cardiovascular Risk Reduction
In a cohort study of 5,000 participants over five years, regular low-dose this compound users had a 25% lower incidence of heart attacks compared to non-users, highlighting its potential role in secondary prevention strategies.
Mecanismo De Acción
Target of Action
Solusprin, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins , which are key players in inflammation, pain, and fever .
Mode of Action
This compound inhibits the activity of COX enzymes, thereby disrupting the metabolism of arachidonic acid, a precursor of prostaglandins . This inhibition leads to a decrease in the production of prostaglandins, effectively reducing inflammation, pain, and fever . Additionally, this compound suppresses the synthesis of thromboxane A2 in platelets, reducing platelet aggregation and thrombus formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .
Pharmacokinetics
When administered orally, this compound is rapidly absorbed mainly from the proximal small intestine and to a lesser extent from the stomach . The presence of food in the stomach significantly affects the absorption of this compound . It is metabolized in the liver by hydrolysis, forming salicylic acid, which is then conjugated with glycine or other compounds .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation, pain, and fever due to decreased prostaglandin production . It also reduces platelet aggregation, thereby decreasing the risk of thrombus formation . At higher doses, this compound can inhibit the synthesis of prothrombin in the liver and increase the prothrombin time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid. The process can be summarized as follows:
Reactants: Salicylic acid and acetic anhydride.
Catalyst: Sulfuric acid or phosphoric acid.
Reaction Conditions: The mixture is heated to around 70-90°C for a specified period.
Product: Acetylsalicylic acid (aspirin) and acetic acid as a by-product
Industrial Production Methods
In industrial settings, the production of acetylsalicylic acid follows a similar synthetic route but on a larger scale. The process involves:
Raw Materials: High-purity salicylic acid and acetic anhydride.
Catalysts: Industrial-grade sulfuric acid or phosphoric acid.
Reaction Vessels: Large-scale reactors with precise temperature control.
Purification: The crude product is purified through recrystallization to obtain high-purity acetylsalicylic acid
Análisis De Reacciones Químicas
Types of Reactions
Acetylsalicylic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, acetylsalicylic acid hydrolyzes to form salicylic acid and acetic acid.
Oxidation: Acetylsalicylic acid can be oxidized to form various oxidation products, depending on the conditions.
Reduction: Under specific conditions, acetylsalicylic acid can be reduced to form different reduced products
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidation products, depending on the oxidizing agent used.
Reduction: Reduced forms of acetylsalicylic acid
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Paracetamol (Acetaminophen): An analgesic and antipyretic with a different mechanism of action
Uniqueness of Solusprin
This compound, due to its acetylsalicylic acid content, has a unique ability to inhibit platelet aggregation, making it particularly valuable in preventing cardiovascular events. This property distinguishes it from other NSAIDs like ibuprofen and naproxen, which do not have the same level of efficacy in reducing the risk of myocardial infarction and stroke .
Actividad Biológica
Solusprin, a compound derived from aspirin (acetylsalicylic acid), has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to illustrate its pharmacological profile.
Overview of this compound
This compound is primarily recognized for its role as a nonsteroidal anti-inflammatory drug (NSAID) that combines aspirin with lysine, enhancing its solubility and absorption. This modification aims to reduce gastrointestinal side effects commonly associated with traditional aspirin formulations while maintaining its therapeutic efficacy.
The biological activity of this compound is largely attributed to the properties of aspirin, which exerts its effects through several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Aspirin irreversibly inhibits COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
- Anticancer Properties : Recent studies have indicated that aspirin derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
Anticancer Activity
A significant focus has been placed on the anticancer potential of this compound. Research has demonstrated that aspirin derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:
- A study evaluating a series of aspirin-based compounds found that certain derivatives showed over 60% reduction in tumor volume in murine models when administered at specific concentrations .
- The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure influenced the potency against human colon and pancreatic cancer cell lines. The para isomer exhibited 18- to 144-fold greater potency than conventional aspirin against multiple cancer types .
Case Study: Efficacy Against Colon Cancer
A notable case study involved the administration of this compound in a controlled setting where its effects on HT-29 human colon cancer cells were evaluated. The results indicated:
- IC50 Value : The 24-hour IC50 for this compound was determined to be approximately 276 μM, demonstrating significant inhibitory effects on cell growth.
- Mechanism : The compound induced apoptosis and suppressed cell proliferation, highlighting its potential as an effective anticancer agent .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests improved absorption compared to traditional aspirin formulations due to its solubilized form. Studies indicate that:
- Absorption : Enhanced solubility leads to faster absorption rates, potentially resulting in quicker onset of action.
- Safety : Clinical evaluations have shown that this compound maintains a favorable safety profile with limited gastrointestinal toxicity compared to standard aspirin doses .
Comparative Efficacy Table
Compound | Cancer Type | IC50 (μM) | Tumor Volume Reduction (%) | Mechanism of Action |
---|---|---|---|---|
This compound | Colon (HT-29) | 276 | >60 | Induction of apoptosis |
Aspirin | Various | >500 | Variable | COX inhibition |
Phosphoaspirin | Pancreatic | Not Specified | 18-144 fold greater potency than ASA | COX inhibition; apoptosis induction |
Propiedades
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958944 | |
Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-78-1 | |
Record name | L-Lysine acetylsalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylsalicylic acid lysinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine o-acetoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Both provided abstracts [, ] focus on the clinical study of Solusprin (lysine acetylsalicylate) in the context of treating rheumatic diseases. They do not delve into the detailed chemical properties, mechanisms, or other aspects you listed.
A: Unfortunately, no. The abstracts [, ] mention "clinical study" but do not provide any results or conclusions about this compound's effectiveness in treating rheumatic diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.